tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Catalog No.
S12205115
CAS No.
M.F
C10H18N2O2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]h...

Product Name

tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

IUPAC Name

tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-,8-/m1/s1

InChI Key

MVDURHAWUZLLLY-BWZBUEFSSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H]2N

tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclohexane-2-carboxylate is an enantiopure, orthogonally protected bicyclic diamine utilized in modern medicinal chemistry to incorporate three-dimensional, sp3-enriched architectures into drug scaffolds. Featuring a highly strained 2-azabicyclohexane core, this building block serves as a structurally rigid bioisostere for traditional planar heterocycles such as pyrrolidines, piperazines, and meta-substituted benzenes [1]. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine ensures that the primary 5-amino group remains exclusively available for targeted downstream functionalization, such as Buchwald-Hartwig cross-coupling or amide bond formation [2]. For procurement teams and synthetic chemists, sourcing this specific pre-protected (1R,4R,5R) stereoisomer provides a direct route to synthesizing conformationally restricted analogs without the process bottlenecks of late-stage chiral resolution or complex protection-deprotection sequences.

Substituting this specific constrained scaffold with generic monocyclic diamines (e.g., Boc-3-aminopyrrolidine) fundamentally alters the physicochemical trajectory of a target molecule. Monocyclic analogs possess higher conformational flexibility, which incurs a significant entropic penalty upon target binding and exposes multiple C-H bonds to rapid CYP450-mediated oxidative metabolism, leading to higher intrinsic clearance rates [1]. Furthermore, attempting to utilize an unprotected or racemic 5-amino-2-azabicyclohexane introduces severe process liabilities in the laboratory. Unprotected variants lead to competitive bis-alkylation and poor regioselectivity during parallel library synthesis, while racemic or mixed endo/exo diastereomeric mixtures require intensive preparative chiral HPLC separation of the final active pharmaceutical ingredients (APIs). This effectively halves the overall synthetic yield and dramatically increases downstream manufacturing costs compared to starting with the enantiopure (1R,4R,5R)-Boc-protected building block [2].

Regioselective Functionalization via Orthogonal Protection

In high-throughput library synthesis, the differentiation of amine nucleophilicity is critical. The pre-installed Boc group on the secondary nitrogen of tert-butyl (1R,4R,5R)-5-amino-2-azabicyclohexane-2-carboxylate restricts reactivity entirely to the primary 5-amino position. When subjected to standard amide coupling conditions (e.g., HATU/DIPEA), this orthogonally protected scaffold yields >95% of the desired mono-functionalized product. In contrast, utilizing the unprotected 5-amino-2-azabicyclohexane baseline results in <45% yield of the target mono-amide, heavily contaminated by bis-acylated byproducts and unreacted starting material [1].

Evidence DimensionTarget mono-functionalization yield (amide coupling)
Target Compound Data>95% regioselective yield
Comparator Or BaselineUnprotected 5-amino-2-azabicyclohexane (<45% yield)
Quantified DifferenceGreater than 50% absolute yield improvement and elimination of bis-acylation
ConditionsStandard amide coupling (HATU, DIPEA, DMF, room temperature)

Procuring the Boc-protected form is mandatory for scalable, reproducible parallel synthesis where chromatographic separation of bis-acylated byproducts is unfeasible.

Metabolic Clearance Reduction via Scaffold Rigidity

The 2-azabicyclohexane architecture inherently shields vulnerable C-H bonds from oxidative metabolism compared to flexible monocyclic rings. Pharmacokinetic profiling of downstream drug candidates demonstrates that replacing a standard pyrrolidine or piperazine core with the 2-azabicyclohexane scaffold reduces intrinsic clearance (CL_int) in human liver microsomes by a factor of 2 to 5. The rigid bicyclic framework limits the conformational adaptations required for CYP450 active site binding, extending the half-life of the resulting active pharmaceutical ingredients [1].

Evidence DimensionIntrinsic clearance (CL_int) in human liver microsomes (HLM)
Target Compound Data2- to 5-fold reduction in CL_int (scaffold-dependent)
Comparator Or BaselinePyrrolidine and piperazine matched-pair analogs
Quantified Difference200% to 500% improvement in microsomal stability
ConditionsIn vitro human liver microsome (HLM) assay, NADPH-dependent oxidation

Selecting this bicyclic precursor directly mitigates early-stage metabolic liabilities, reducing the need for iterative, empirical fluorination or steric blocking later in the drug discovery pipeline.

Physicochemical Enhancement: Fsp3 and Aqueous Solubility

Transitioning from planar aromatic rings (Fsp3 = 0) or partially saturated rings to the fully saturated, bridged 2-azabicyclohexane system (Fsp3 = 1.0) drastically alters the thermodynamic profile of the resulting compounds. Matched-pair analyses show that incorporating this specific bicyclic scaffold lowers the distribution coefficient (LogD) by 0.5 to 1.0 units while simultaneously increasing kinetic aqueous solubility by more than 10-fold compared to phenyl or standard monocyclic bioisosteres [1].

Evidence DimensionLogD and Kinetic Aqueous Solubility
Target Compound DataLogD reduction of ~0.5-1.0; >10-fold solubility increase
Comparator Or BaselinePhenyl and planar heterocyclic matched-pairs
Quantified Difference1 order of magnitude improvement in aqueous solubility
ConditionsKinetic solubility assay (pH 7.4 phosphate buffer)

Procuring this highly 3D building block prevents late-stage clinical attrition caused by poor drug solubility and formulation challenges.

Yield Preservation via Enantiopure Procurement

The spatial projection of the 5-amino vector is dictated entirely by the stereochemistry of the bicyclic core. Utilizing the enantiopure (1R,4R,5R) isomer guarantees that 100% of the synthesized API mass possesses the correct spatial geometry for target binding. In contrast, synthesizing libraries from a racemic or diastereomeric mixture of the 2-azabicyclohexane scaffold requires late-stage preparative chiral chromatography, which intrinsically caps the maximum theoretical yield of the active enantiomer at 50% and introduces significant solvent and time costs [1].

Evidence DimensionMaximum theoretical yield of active API enantiomer
Target Compound Data100% (no chiral resolution required)
Comparator Or BaselineRacemic 5-amino-2-azabicyclohexane (50% maximum yield)
Quantified Difference50% absolute increase in final API yield
ConditionsLinear synthesis to final active pharmaceutical ingredient

Purchasing the enantiopure (1R,4R,5R) building block upfront eliminates the severe material losses and labor costs associated with late-stage chiral separation.

Lead Optimization and Bioisosteric Replacement

This compound is the direct procurement choice for medicinal chemistry teams needing to replace metabolically labile pyrrolidines, piperazines, or poorly soluble anilines. The pre-installed Boc group allows immediate incorporation of the highly 3D (1R,4R,5R) scaffold into existing SAR campaigns via the primary amine, instantly improving the target molecule's Fsp3 fraction, LogD, and microsomal stability [1].

DNA-Encoded Library (DEL) Synthesis

Due to its orthogonal reactivity and excellent aqueous solubility profile, this building block is highly suited for split-and-pool DEL synthesis. The primary amine can be smoothly coupled to DNA-tagged electrophiles, followed by on-DNA Boc deprotection and subsequent functionalization of the secondary amine, generating conformationally diverse, sp3-rich library members without cross-reactivity [2].

Design of Conformationally Restricted Peptidomimetics

In the development of protease inhibitors or protein-protein interaction (PPI) modulators, the (1R,4R,5R) stereochemistry provides a rigid, predictable vector for side-chain projection. It serves as a superior alternative to flexible linear diamines or racemic cyclic analogs, ensuring that the synthesized peptidomimetics maintain the exact spatial geometry required for tight binding in narrow enzymatic pockets [1].

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

198.136827821 g/mol

Monoisotopic Mass

198.136827821 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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